2-{4-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID
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Overview
Description
2-{4-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID is a complex organic compound featuring a pyridine ring, a triazole ring, and a phenyl group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridyl boronic acid and a halogenated triazole intermediate.
Introduction of the Phenyl Group: The phenyl group is attached via a similar coupling reaction, ensuring the correct positioning of the substituents.
Final Acetylation: The final step involves the acetylation of the phenyl group to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{4-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID involves its interaction with specific molecular targets. The pyridine and triazole rings can bind to enzymes or receptors, modulating their activity. The sulfur atom in the triazole ring can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[3-(4-PYRIDYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID
- 2-{4-[3-(4-PYRIDYL)-5-ETHYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID
- 2-{4-[3-(4-PYRIDYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID
Uniqueness
The unique combination of the pyridine, triazole, and phenyl groups in 2-{4-[3-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETIC ACID provides distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
2-[4-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(21)9-10-1-3-12(4-2-10)19-14(17-18-15(19)22)11-5-7-16-8-6-11/h1-8H,9H2,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMLYQZRDBZNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N2C(=NNC2=S)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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